
3H-Pyrazol-3-one, 2,4-dihydro-4-(1-(4-aminophenyl)ethylidene)-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pirazol-3-ona, 2,4-dihidro-4-(1-(4-aminofenil)etilidén)-2-((2-cloro-6H-indolo(2,3-b)quinoxalin-6-il)acetil)-5-metil- es un complejo compuesto orgánico con aplicaciones potenciales en varios campos como la química medicinal, la farmacología y la ciencia de los materiales. Este compuesto presenta un núcleo de pirazolona, que es conocido por sus diversas actividades biológicas y reactividad química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3H-Pirazol-3-ona, 2,4-dihidro-4-(1-(4-aminofenil)etilidén)-2-((2-cloro-6H-indolo(2,3-b)quinoxalin-6-il)acetil)-5-metil- generalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación del núcleo de pirazolona, seguido de la introducción de varios grupos funcionales a través de reacciones de condensación, acilación y sustitución. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto requeriría métodos escalables y rentables. Esto puede implicar el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas, como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
3H-Pirazol-3-ona, 2,4-dihidro-4-(1-(4-aminofenil)etilidén)-2-((2-cloro-6H-indolo(2,3-b)quinoxalin-6-il)acetil)-5-metil- puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Conversión de grupos funcionales a estados de oxidación más altos.
Reducción: Reducción de grupos nitro a aminas.
Sustitución: Halogenación, nitración y sulfonación.
Condensación: Formación de enlaces carbono-carbono o carbono-heteroátomo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio), agentes halogenantes (por ejemplo, bromo) y catalizadores (por ejemplo, paladio sobre carbono). Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, son cruciales para lograr los resultados deseados.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos y las condiciones de reacción. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir halógenos o grupos nitro.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o ligando de receptor.
Medicina: Explorado por sus propiedades terapéuticas, como las actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y tintes.
Mecanismo De Acción
El mecanismo de acción de 3H-Pirazol-3-ona, 2,4-dihidro-4-(1-(4-aminofenil)etilidén)-2-((2-cloro-6H-indolo(2,3-b)quinoxalin-6-il)acetil)-5-metil- implica su interacción con dianas moleculares específicas, como enzimas, receptores o ADN. El compuesto puede ejercer sus efectos uniéndose a sitios activos, inhibiendo la actividad enzimática o modulando las vías de transducción de señales. Los estudios detallados sobre sus dianas moleculares y vías son esenciales para comprender su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 3H-Pirazol-3-ona: Compuestos con estructuras centrales similares pero diferentes grupos funcionales.
Derivados de indoloquinoxalina: Compuestos con unidades indoloquinoxalina similares.
Pirazolonas aciladas: Compuestos con grupos acilo unidos al núcleo de pirazolona.
Singularidad
La singularidad de 3H-Pirazol-3-ona, 2,4-dihidro-4-(1-(4-aminofenil)etilidén)-2-((2-cloro-6H-indolo(2,3-b)quinoxalin-6-il)acetil)-5-metil- radica en su estructura compleja, que combina múltiples farmacóforos y grupos funcionales. Esta complejidad puede resultar en actividades biológicas y reactividad química únicas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
119457-22-6 |
|---|---|
Fórmula molecular |
C28H21ClN6O2 |
Peso molecular |
509.0 g/mol |
Nombre IUPAC |
(4Z)-4-[1-(4-aminophenyl)ethylidene]-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C28H21ClN6O2/c1-15(17-7-10-19(30)11-8-17)25-16(2)33-35(28(25)37)24(36)14-34-23-6-4-3-5-20(23)26-27(34)32-21-12-9-18(29)13-22(21)31-26/h3-13H,14,30H2,1-2H3/b25-15- |
Clave InChI |
UPCXMIBTMKUJSM-MYYYXRDXSA-N |
SMILES isomérico |
CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)N)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
SMILES canónico |
CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)N)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



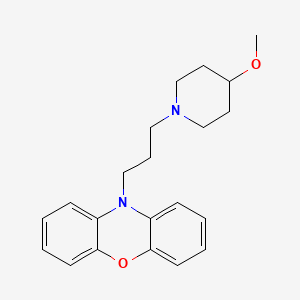


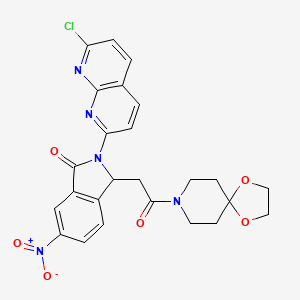
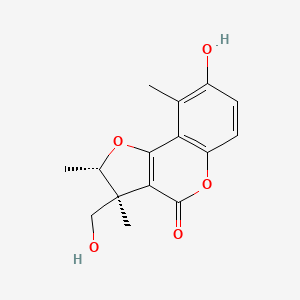


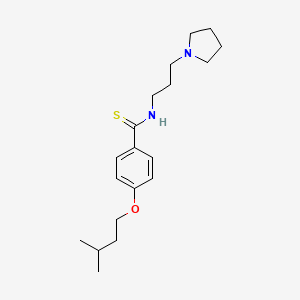
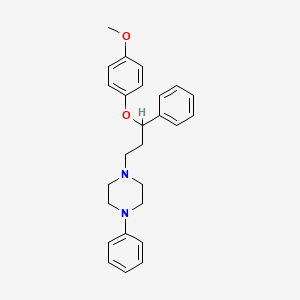

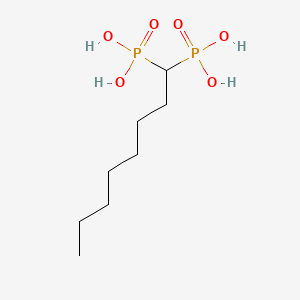

![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)
